5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid

Physicochemical profiling ADME prediction prodrug design

Researchers developing TMEM16A/CaCC inhibitors often face false positives from non-specific hydrophobic effects. This acetyloxy-benzofuran-3-carboxylic acid addresses that by serving as an esterase-activated prodrug-inactive in cell-free assays but releasing the active 5-hydroxy metabolite intracellularly. This enables precise temporal control in target engagement studies. • Chemically matched negative control for CaCC screens; shares core scaffold but lacks free acid required for acute activity. • Protected phenol handle allows carboxylic acid derivatization without interference; enables late-stage 5-position diversification. • Distinction from non-acetylated analogs (e.g., CAS 75161-15-8) ensures reproducible metabolic fate and permeability profiles.

Molecular Formula C17H12O5
Molecular Weight 296.278
CAS No. 300674-14-0
Cat. No. B3003796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid
CAS300674-14-0
Molecular FormulaC17H12O5
Molecular Weight296.278
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H12O5/c1-10(18)21-12-7-8-14-13(9-12)15(17(19)20)16(22-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)
InChIKeyVTWJEAZBNAWTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Prodrug Benzofuran Scaffold (CAS 300674-14-0)


5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 300674-14-0; molecular formula C17H12O5; molecular weight 296.27 g/mol) is a fully synthetic benzofuran-3-carboxylic acid derivative . The compound features the characteristic fused benzene–furan bicyclic core of the benzofuran family, with a phenyl substituent at the 2-position, a carboxylic acid group at the 3-position, and a distinctive acetyloxy moiety at the 5-position of the benzofuran ring system [1]. Its structural features—specifically the carboxylic acid moiety and the acetylated phenolic hydroxyl—position it within the broader landscape of benzofuran-based scaffolds that have been investigated for lipogenesis inhibition [2], carbonic anhydrase modulation [3], and calcium-activated chloride channel (CaCC) blockade . The acetyloxy group is of particular relevance as a potential prodrug element or a modifiable handle for generating active 5-hydroxy metabolites or derivatives, distinguishing it from non-acetylated analogs.

CAS 300674-14-0: Non-Interchangeability with Analogues


The procurement value of 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 300674-14-0) is rooted in its specific chemical topology, which fundamentally alters its physicochemical and biological trajectory compared to closely related benzofuran carboxylic acids. While a large body of research has established that 2-phenylbenzofuran and benzofuran-3-carboxylic acid scaffolds can engage diverse targets including butyrylcholinesterase (BChE) [1], xanthine oxidase (XO) [2], α-glucosidase [3], and TMEM16A/CaCC channels , the presence of a 5-acetyloxy versus a 5-hydroxy or 5-hydrogen substituent is a critical determinant of potency, selectivity, and metabolic fate. For example, in the context of CaCC inhibition, the free carboxylic acid group is essential for activity, while ester prodrugs (such as acetylated analogs) are inactive in vitro but may serve as tools for probing intracellular release . Furthermore, the acetyloxy group modifies the compound's lipophilicity (estimated LogP ~3.2 for the 5-hydroxy analog vs. higher for the acetylated form) and hydrogen-bonding capacity, parameters that directly influence membrane permeability, plasma protein binding, and off-target engagement [4]. Consequently, substituting this compound with its 5-hydroxy analog (CAS 75161-15-8) or a simpler 2-phenylbenzofuran-3-carboxylic acid (CAS 6774-47-6) introduces uncontrolled variables in cell-based assays or in vivo studies, potentially leading to divergent biological readouts and irreproducible results.

CAS 300674-14-0: Comparative Performance Data


5-Acetyloxy vs. 5-Hydroxy: Lipophilicity & Permeability

The presence of an acetyloxy group at the 5-position of the benzofuran core in CAS 300674-14-0 fundamentally alters its physicochemical profile compared to the corresponding 5-hydroxy analog (CAS 75161-15-8). The 5-hydroxy compound is characterized by an estimated octanol-water partition coefficient (LogP) of 3.2 and possesses two hydrogen-bond donor (HBD) sites [1]. Acetylation of this phenolic hydroxyl to yield 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid eliminates one HBD, increases the molecular weight from 254.24 g/mol to 296.27 g/mol, and raises the calculated LogP by approximately 0.5–1.0 units (class-level inference based on standard acetylation effects on phenolic LogP).

Physicochemical profiling ADME prediction prodrug design

Prodrug Activation by Intracellular Esterases

In a series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids evaluated for TMEM16A/CaCC inhibition, none of the tested ester analogs (including compounds with ester functionalities akin to an acetyloxy group) displayed direct inhibitory activity in vitro (IC50 > 100 μM) . In contrast, the corresponding free carboxylic acids were essential for activity, with the most potent compound (B25) achieving an IC50 of 2.8 ± 1.3 μM . This class-level observation indicates that 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is not a direct CaCC inhibitor but rather functions as a prodrug or a negative control. Upon entering cells, intracellular esterases can cleave the 5-acetyloxy group to release the active 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, which may then exert biological effects (e.g., enzyme inhibition or receptor binding) depending on the target .

prodrug activation intracellular metabolism CaCC channel inhibition

Protected Phenol for Scaffold Diversification

The 5-acetyloxy group in CAS 300674-14-0 serves as a protected phenol that can be selectively deprotected under mild basic conditions (e.g., K2CO3 in methanol) to yield the 5-hydroxy analog (CAS 75161-15-8), which itself is a key intermediate for further functionalization . In contrast, the unsubstituted 2-phenylbenzofuran-3-carboxylic acid (CAS 6774-47-6) lacks a functional handle at the 5-position, limiting its utility as a scaffold for generating diverse analogs . The acetylated compound thus offers a distinct synthetic advantage: it can be used directly in reactions that are incompatible with a free phenol (e.g., certain organometallic couplings or oxidations), or it can be selectively unmasked to install alternative 5-position substituents (e.g., ethers, sulfonates, or amines via Mitsunobu or Buchwald-Hartwig chemistry). This dual functionality is not available with the 5-hydroxy or 5-H analogs, making CAS 300674-14-0 a more versatile building block for library synthesis.

synthetic chemistry scaffold diversification medicinal chemistry

CAS 300674-14-0 Application Scenarios


Prodrug Design & Intracellular Metabolism

Use 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid as a model prodrug to investigate the kinetics and efficiency of intracellular esterase-mediated activation. Since ester analogs of benzofuran-3-carboxylic acids are inactive in direct in vitro CaCC inhibition assays , researchers can treat cells with this compound, monitor the time-dependent appearance of the 5-hydroxy metabolite (via LC-MS/MS), and correlate metabolite concentration with the onset of functional activity (e.g., CaCC inhibition or other target engagement). This approach is particularly valuable for validating the role of specific esterase isoforms in different cell types or for optimizing the design of ester prodrugs with improved cellular permeability.

Negative Control for CaCC Inhibitor Screening

Employ this compound as a chemically matched negative control in high-throughput screens for TMEM16A/CaCC inhibitors. The carboxylic acid moiety is essential for activity, and ester-containing analogs are inactive in vitro . CAS 300674-14-0 therefore provides a more structurally relevant negative control than vehicle alone, as it shares the core benzofuran scaffold and molecular weight range with active hits but lacks the requisite free acid group for target engagement in cell-free or acute cell-based assays. This reduces the risk of false positives arising from non-specific hydrophobic effects or aggregation.

Scaffold Diversification for Medicinal Chemistry

Procure CAS 300674-14-0 as a versatile intermediate for the parallel synthesis of 5-substituted benzofuran-3-carboxylic acid libraries. The acetyloxy group serves as a protected phenol, allowing chemists to perform reactions on the carboxylic acid (e.g., amide coupling) or the 2-phenyl ring without interference from a free hydroxyl group . Subsequent deprotection reveals a phenolic handle for late-stage diversification, enabling the rapid exploration of structure-activity relationships at the 5-position in programs targeting enzymes such as carbonic anhydrases [1], lipogenesis pathways [2], or cholinesterases [3].

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